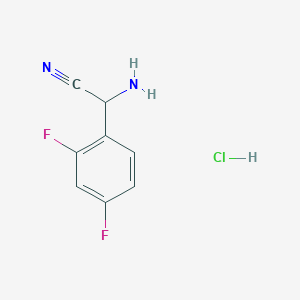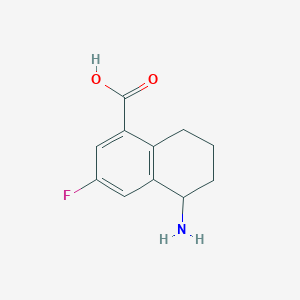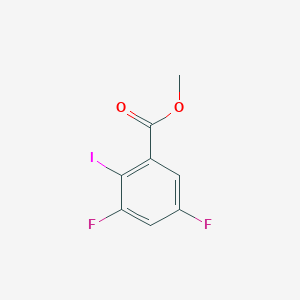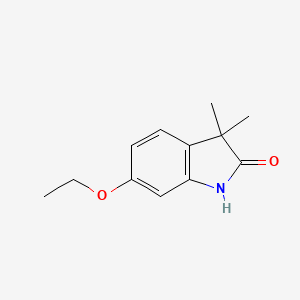
6-Ethoxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 6-Ethoxy-3,3-dimethylindolin-2-one can be achieved through several routes. One common method involves the acetylation of 6-ethoxyindolin-2-one with refluxing acetic anhydride to form 1-acetyl-6-ethoxyindolin-2-one. This intermediate is then methylated using methyliodide and butyllithium in hexamethylphosphoramide (HMPT) to yield 6-ethoxy-3,3-dimethylindolin-2-one . Another method involves the acetylation of 6-hydroxyindolin-2-one, followed by methylation and ethylation steps .
Análisis De Reacciones Químicas
6-Ethoxy-3,3-dimethylindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, methyliodide, butyllithium, and ethyl iodide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the methylation of 1-acetyl-6-ethoxyindolin-2-one results in the formation of 6-ethoxy-3,3-dimethylindolin-2-one .
Aplicaciones Científicas De Investigación
In medicinal chemistry, indolin-2-one derivatives, including 6-Ethoxy-3,3-dimethylindolin-2-one, have shown promise as acetylcholine esterase inhibitors, which are used in the treatment of Alzheimer’s disease . Additionally, these compounds have been evaluated for their cytotoxicity against human cancer cell lines, with some derivatives exhibiting strong anticancer activity . The compound’s unique structure also makes it a valuable scaffold for the development of new bioactive molecules .
Mecanismo De Acción
The mechanism of action of 6-Ethoxy-3,3-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where a decrease in acetylcholine levels is associated with cognitive decline .
Comparación Con Compuestos Similares
6-Ethoxy-3,3-dimethylindolin-2-one can be compared with other indolin-2-one derivatives, such as 1-benzyl-1H-1,2,3-triazole derivatives . While these compounds share a common indolin-2-one core, their unique substituents confer different biological activities and properties. For instance, some derivatives have been found to exhibit potent acetylcholine esterase inhibition, while others show strong cytotoxicity against cancer cell lines . The specific structure of 6-Ethoxy-3,3-dimethylindolin-2-one, with its ethoxy and dimethyl groups, contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
87234-61-5 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
6-ethoxy-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H15NO2/c1-4-15-8-5-6-9-10(7-8)13-11(14)12(9,2)3/h5-7H,4H2,1-3H3,(H,13,14) |
Clave InChI |
HKWUUXHDZYJYLD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C(C(=O)N2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


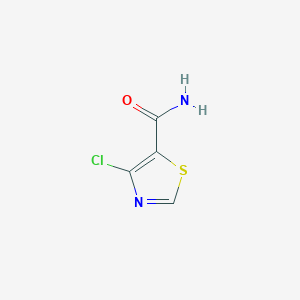
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B15224284.png)
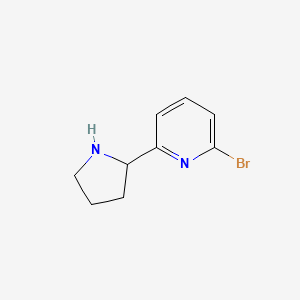
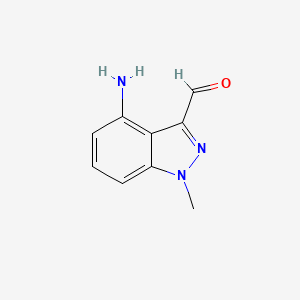
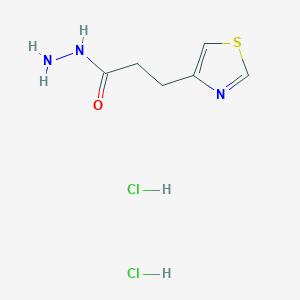


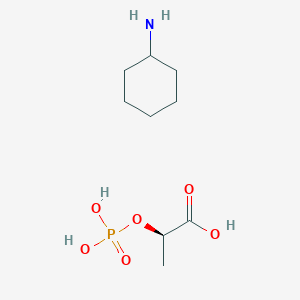
![(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)
